4-Ethyl-2,2,6-trimethylheptane

Description

Contextualization within Branched Alkane Chemistry

Branched alkanes are acyclic saturated hydrocarbons featuring alkyl side chains attached to a central carbon backbone. thoughtco.comchemhume.co.uk This structural branching distinguishes them from their linear isomers, leading to significant differences in physical and chemical properties even when they share the same molecular formula. thoughtco.com For instance, branched alkanes are thermodynamically more stable than their straight-chain counterparts. stackexchange.com The IUPAC (International Union of Pure and Applied Chemistry) provides systematic rules for naming these complex structures to ensure each molecule has a unique identifier. brainly.com

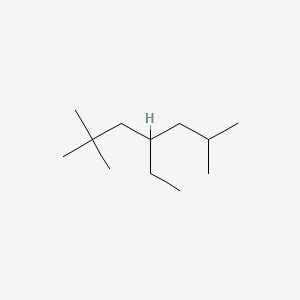

4-Ethyl-2,2,6-trimethylheptane is a structural isomer of dodecane (B42187) (C12H26). Its structure consists of a seven-carbon main chain (heptane) with three methyl (-CH3) groups at the second and sixth positions, and an ethyl (-CH2CH3) group at the fourth position. chemsrc.comnih.gov This high degree of branching is a key feature, influencing properties such as melting point, boiling point, and viscosity. The study of such "extremely branched alkanes" is a specific focus within computational chemistry to determine the limits of molecular stability due to steric hindrance. researchgate.net The characterization of branched alkanes, including their discrimination from linear isomers in complex mixtures, is crucial in catalysis and materials science, often employing advanced analytical techniques like 2D DQF-COSY NMR spectroscopy. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62199-14-8 |

| IUPAC Name | This compound |

| LogP (Octanol-Water Partition Coefficient) | 4.49 - 5.7 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 0 Ų |

This table is generated based on data from available chemical databases. chemsrc.comnih.gov

Significance in Modern Chemical Science and Engineering

The significance of highly branched alkanes like this compound is most prominent in the field of fuel science. thoughtco.com Branched alkanes are preferred components in gasoline because they burn more efficiently and cleanly than their straight-chain isomers. chemhume.co.uk This is due to their higher octane (B31449) ratings, a measure of a fuel's ability to resist "knocking" or pre-ignition in an internal combustion engine. chemhume.co.ukstackexchange.com The compact, branched structure is less prone to the spontaneous combustion that causes engine damage. stackexchange.com Consequently, industrial processes such as isomerization are employed to convert linear alkanes into branched structures to improve fuel quality. thoughtco.com

In the realm of sustainable energy, the synthesis of highly-branched alkanes from renewable biomass sources is an active area of research. researchgate.net These "biofuels" are being developed as drop-in replacements for petroleum-based fuels, with the goal of mitigating greenhouse gas emissions. researchgate.net The C12 alkane range, to which this compound belongs, is particularly relevant for jet fuel and diesel applications. ontosight.ailibretexts.org

Furthermore, branched alkanes are significant in atmospheric chemistry. As components of vehicle exhaust, they are precursors to Secondary Organic Aerosols (SOA), which have implications for air quality and climate. copernicus.org Research indicates that the degree of branching in an alkane affects its potential to form SOA, with more highly branched structures showing different reaction pathways and aerosol yields compared to linear alkanes. copernicus.org Understanding the atmospheric reactions of specific isomers like this compound is therefore important for developing accurate air quality models.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Dodecane |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-14-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,2,6-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(8-10(2)3)9-12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

QGYSVVWKEDKPTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Ethyl 2,2,6 Trimethylheptane

Catalytic Synthesis Strategies

Catalytic methods offer efficient pathways to construct the intricate carbon skeleton of 4-ethyl-2,2,6-trimethylheptane, often by combining smaller hydrocarbon building blocks. These strategies are central to industrial processes for producing high-octane gasoline components and other valuable branched alkanes.

Investigation of Novel Catalytic Systems

The development of novel catalysts is crucial for improving the efficiency and selectivity of branched alkane synthesis. Research in this area focuses on both homogeneous and heterogeneous systems.

Acid Catalysis: Strong acid catalysts, such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), are traditionally used in industrial alkylation processes. nsrp.vn These catalysts facilitate the reaction between olefins (like butene or propylene) and isoparaffins (like isobutane) to form highly branched hydrocarbons. nsrp.vnmt.com The mechanism involves the formation of carbocation intermediates, which then undergo alkylation. While effective, the corrosive nature of these liquid acids necessitates specialized equipment and handling procedures. google.com

Solid Acid Catalysts: To overcome the challenges associated with liquid acids, solid acid catalysts, including zeolites, have been investigated. mt.com Zeolites offer advantages such as easier separation from the reaction mixture and reduced corrosive effects. A process for alkylating hydrocarbons using a solid acid catalyst with a hydrogenating function has been developed, which allows for intermittent regeneration of the catalyst. google.com

Iridium-based Catalysts: In the realm of asymmetric hydrogenation, which is crucial for creating specific stereoisomers of branched molecules, iridium-based catalysts have shown significant promise. For instance, the diastereoselective hydrogenation of certain allylic alcohols using a chiral Crabtree analogue containing a carbene-oxazoline ligand has been used to construct 2,4,6-trimethylheptane (B1595353) fragments with high diastereoselectivity. diva-portal.org These catalysts, often featuring P,N-ligands like PHOX, are air-stable and can be readily prepared. acs.org

Process Optimization for Selective Formation

Optimizing reaction conditions is paramount to maximize the yield of the desired branched alkane and minimize the formation of unwanted byproducts.

Alkylation reactions, a key method for creating branched hydrocarbons, are influenced by several factors. mt.com The goal is often to produce alkylate, a mixture of high-octane hydrocarbons, by reacting olefins with isobutane. nsrp.vnmt.com The choice of catalyst, whether a strong liquid acid like sulfuric acid or a solid catalyst like zeolite, significantly impacts the process. nsrp.vnmt.com For instance, when using aluminum halide catalysts for the alkylation of benzene (B151609) with branched agents, creating a catalytic system with low activity is key to achieving high selectivity for products with tertiary substituents. acs.org

Temperature is another critical parameter. For example, in the alkylation of benzene with branched pentylating agents over aluminum chloride, the concentration of the primary product, 1,1-diMPB, decreases as the temperature increases from 323 K to 343 K, indicating the activation of isomerization processes at higher temperatures. acs.org The ratio of reactants and the residence time in the reactor also play a crucial role in determining the final product distribution.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a highly controlled, albeit often more laborious, route to complex organic molecules like this compound. This approach relies on a sequence of well-established chemical reactions to build the target structure from simpler, readily available starting materials. savemyexams.com

Precursor Chemistry and Functional Group Interconversions

The synthesis often begins with smaller, functionalized molecules that are elaborated and connected. Key functional groups in organic synthesis include alkanes, alkenes, haloalkanes, alcohols, and carbonyl compounds. savemyexams.com Functional group interconversions, such as the conversion of an alcohol to a halide or an alkene to an alcohol, are fundamental steps in constructing the desired carbon skeleton. youtube.com For instance, a common strategy involves the oxidation of a primary alcohol to an aldehyde, which can then be used in subsequent carbon-carbon bond-forming reactions. youtube.com

Alkylation and Branched Hydrocarbon Construction

Alkylation reactions are central to the construction of branched hydrocarbons in multi-step synthesis. mt.com These reactions form new carbon-carbon bonds, allowing for the progressive buildup of the molecular framework.

Several named reactions are employed for this purpose:

Grignard Reactions: These involve the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone to form a new C-C bond and an alcohol, which can be further modified. mt.com

Wurtz Reaction: This reaction couples two alkyl halides in the presence of sodium metal to form a longer alkane chain. mt.com

Friedel-Crafts Alkylation: This reaction is used to attach an alkyl group to an aromatic ring, a process that can be a starting point for further synthetic transformations. mt.com

A specific example of constructing a branched alkane is the synthesis of long-chain methyl-branched alkanes using 1,3-dithiane. This method involves the bisalkylation of a bis(dithianyl)alkane intermediate with a suitable 1-bromoalkane, followed by desulfurization to yield the final branched alkane. tandfonline.com Another patented method describes the conversion of 2-methylbutanol to 3,3,5-trimethylheptane (B1193924) through a series of steps involving acid-catalyzed dehydration to 2-methylbutene, hydrogenation to 2-methylbutane, and a final acid-catalyzed combination of 2-methylbutane and 2-methylbutene. google.com

Bio-Inspired and Biotechnological Production Routes

Harnessing biological systems offers a promising and sustainable alternative for producing branched-chain alkanes. These methods often utilize engineered microorganisms to convert renewable feedstocks into valuable chemicals.

While there are no known natural pathways that produce mid-chain length branched alkanes suitable for fuels, researchers have successfully engineered microorganisms to synthesize these molecules. exeter.ac.uk One approach involves expressing a fatty acid reductase (FAR) and an aldehyde-deformylating oxygenase (ADO) in Escherichia coli and feeding the culture with exogenous branched fatty acids. exeter.ac.uk This demonstrated that the FAR/ADO pathway can incorporate these branched precursors to produce branched alkanes. exeter.ac.uk

Further advancements have focused on genetically modifying E. coli to produce the branched-chain precursors endogenously. By introducing genes from other bacteria, such as the branched-chain α-ketoacid dehydrogenase complex and β-keto-acyl-ACP synthase III from Bacillus subtilis, scientists have enabled E. coli to synthesize branched alkanes directly. frontiersin.org Another strategy involves introducing an enzyme called FabH2 from Bacillus subtilis into an alkane-producing E. coli strain, which has a broader specificity for fatty acid initiation and can lead to the production of different alkane profiles. nih.gov

Electromicrobial production is an emerging technology where microorganisms use electricity to convert simple molecules like CO₂ into complex organic compounds. biorxiv.org Theoretical analysis of pathways for generating single- and multi-branched-chain hydrocarbons in vivo has been conducted, exploring methods like extracellular electron uptake and H₂-oxidation for electron delivery. biorxiv.org The synthesis of these branched-chain alkanes relies on specific initiator molecules like 2-methyl-propionyl-[acp] and 3-methyl-butanoyl-[acp]. biorxiv.org

Microbial Conversion Pathways for Related Hydrocarbons

The microbial metabolism of hydrocarbons is a cornerstone of biogeochemical cycles and bioremediation technologies. nih.gov While straight-chain alkanes are readily metabolized by a wide range of microorganisms, branched alkanes like this compound present greater resistance to microbial degradation due to their complex structures. bohrium.comnih.gov Nevertheless, specific microbial pathways have been identified that can process these recalcitrant molecules.

Microorganisms capable of degrading petroleum hydrocarbons are widespread, with bacteria being the most active agents in this process. nih.gov The efficiency of biodegradation can vary significantly, but mixed microbial populations with broad enzymatic capabilities are often required to break down complex hydrocarbon mixtures. nih.gov For branched alkanes, metabolic routes are often distinct from those for normal alkanes. bohrium.com Much of the understanding of these pathways comes from isolating and identifying metabolic intermediates. bohrium.com

One primary mechanism for aerobic degradation involves the oxidation of the alkane. For instance, Pseudomonas aeruginosa can oxidize 2-methylhexane (B165397) at either end of the molecule to produce different carboxylic acids. bohrium.com The metabolism of highly branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) has been studied in organisms such as Nocardia and Corynebacterium, which can convert it into various monocarboxylic and dicarboxylic acids. bohrium.com

Under anaerobic conditions, a different strategy is required. The methanogenic degradation of branched alkanes, such as isomers of methyloctane (iso-C9), has been observed in microbial consortia from high-temperature petroleum reservoirs. nih.gov This process involves the transformation of these iso-alkanes into methane (B114726). nih.gov The key activation step is believed to be the addition of the alkane to fumarate (B1241708), a pathway confirmed by the detection of genes encoding alkylsuccinate synthase (assA). nih.gov This fumarate addition mechanism is a critical step for activating hydrocarbons without oxygen. enviro.wiki In these consortia, bacteria like Firmicutes and Synergistetes work in concert with hydrogenotrophic methanogens such as Methanothermobacter spp. to complete the degradation process. nih.gov

The following table summarizes examples of microorganisms and the related branched hydrocarbons they are known to convert.

| Microorganism / Consortium | Related Branched Hydrocarbon | Metabolic Pathway / Products |

| Pseudomonas aeruginosa 473 | 2-Methylhexane | Oxidation to 2-methylhexanoic acid and 5-methylhexanoic acid. bohrium.com |

| Corynebacterium sp. | Pristane | Oxidation to a series of monocarboxylic and dicarboxylic acids. bohrium.com |

| Rhodococcus erythropolis | Oily Sludge | Part of a microbial consortium used for bioremediation. nih.gov |

| High-temperature reservoir consortium | iso-C9 (methyloctanes) | Anaerobic degradation to methane via fumarate addition. nih.gov |

| Cyanobacteria (Calothrix scopulorum) | Trimethylheptadecanes | Biosynthesis of complex branched alkanes. unl.pt |

Enzymatic Synthesis and Biocatalysis Studies

The enzymatic synthesis of custom hydrocarbon structures represents a significant area of research in biotechnology, aiming to produce "drop-in" biofuels and specialty chemicals. nih.gov Biocatalysis, which uses isolated enzymes or whole-cell systems, offers a powerful and environmentally friendly method for chemical synthesis. nih.gov

The natural biosynthesis of alkanes in organisms like cyanobacteria involves the reduction of fatty acyl-ACP (acyl carrier protein) intermediates followed by the decarbonylation of the resulting aldehydes. nih.gov This pathway typically produces linear alkanes. To generate branched-chain alkanes, upstream modifications in the fatty acid biosynthesis pathway are necessary. nih.gov A key enzyme in this process is β-ketoacyl-ACP synthase III (FabH), which initiates fatty acid synthesis. nih.gov The native FabH in Escherichia coli has high specificity for acetyl-CoA, leading to straight, even-chain fatty acids. nih.gov By introducing a FabH variant with broader substrate specificity, such as FabH2 from Bacillus subtilis, the pathway can be engineered to incorporate branched-chain precursors, thereby producing a wider spectrum of alkanes. nih.gov

Oxidoreductases are among the most common types of enzymes used in biocatalysis for hydrocarbon modification. nih.gov The largest thermodynamic benefit in hydrocarbon metabolism is derived from oxidation using molecular oxygen, a process that requires sophisticated enzymes to control the reactivity of oxygen and ensure selective substrate oxidation. nih.gov In the absence of oxygen, facultative and anaerobic microbes utilize different enzymes and electron acceptors like nitrate (B79036) or sulfate. enviro.wiki

Recent advances in biocatalysis have focused on expanding the range of possible chemical transformations. nih.gov Asymmetric hydrogenation, for example, is a powerful technique for creating specific stereoisomers of complex molecules. Chiral catalysts have been developed for the asymmetric hydrogenation of sterically hindered olefins, enabling the synthesis of complex structures like trimethylheptane triads with high precision. nih.gov

The table below details key enzymes and their roles in the synthesis and modification of hydrocarbons.

| Enzyme / Catalyst Class | Function | Relevance to Branched-Chain Hydrocarbons |

| Alkylsuccinate synthase (assA) | Catalyzes the anaerobic activation of alkanes. | Enables the degradation of branched alkanes by adding them to fumarate. nih.gov |

| β-ketoacyl-ACP synthase III (FabH) | Initiates fatty acid biosynthesis. | Variants with broad specificity (e.g., FabH2) can incorporate branched precursors to synthesize branched-chain alkanes. nih.gov |

| Oxidoreductases | Catalyze oxidation-reduction reactions. | Key enzymes in both the aerobic degradation and functionalization of hydrocarbons. nih.govnih.gov |

| Chiral Hydrogenation Catalysts | Catalyze asymmetric hydrogenation of olefins. | Used in the stereoselective synthesis of complex molecules, including trimethylheptane structures. nih.gov |

Theoretical Chemistry and Computational Modeling of 4 Ethyl 2,2,6 Trimethylheptane

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Electronic Structure and Molecular Orbital Analyses

The electronic structure of 4-Ethyl-2,2,6-trimethylheptane is characterized by a network of sigma (σ) bonds, typical of saturated alkanes. Theoretical analyses of branched alkanes reveal that their enhanced thermodynamic stability compared to linear isomers is a nuanced phenomenon. DFT studies have partitioned the total energy into steric, electrostatic, and quantum (Pauli repulsion and exchange-correlation) components. These studies show that while branched alkanes might intuitively seem to have higher steric strain, they can possess less destabilizing DFT steric energy than their linear counterparts. The greater stability of branched alkanes is ultimately attributed to a combination of favorable electrostatic effects and electron correlation. researchgate.netacs.orgaip.orgcore.ac.uk

The molecular orbitals (MOs) of alkanes consist of occupied σ bonding orbitals and unoccupied σ* antibonding orbitals. Far-ultraviolet spectroscopy studies, supported by Time-Dependent DFT (TD-DFT) calculations on various branched alkanes, show that the highest occupied molecular orbitals (HOMO) and nearby orbitals are delocalized across the C-C and C-H sigma framework. nih.gov Electronic transitions from these occupied orbitals to unoccupied or Rydberg orbitals occur at high energies, characteristic of their electronic stability. For a molecule like this compound, the HOMO-LUMO gap is expected to be large, reflecting its chemical hardness and low reactivity under normal conditions. The presence of a quaternary carbon and extensive branching influences the specific energies and distribution of these molecular orbitals. nih.gov

Conformer Generation and Energy Landscape Mapping

Due to the presence of numerous single bonds, this compound possesses significant conformational flexibility. The rotation around each C-C bond gives rise to a vast number of possible three-dimensional arrangements, or conformers, each with a distinct potential energy. libretexts.org Mapping this high-dimensional potential energy surface (PES) is a complex computational task.

| Bond | Atoms Defining Dihedral Angle | Description of Rotation |

|---|---|---|

| C2-C3 | C1-C2-C3-C4 | Rotation of the neopentyl-like end group. |

| C3-C4 | C2-C3-C4-C5 | Rotation of the ethyl group relative to the main chain. |

| C4-C5 | C3-C4-C5-C6 | Rotation influencing the position of the ethyl and isobutyl groups. |

| C5-C6 | C4-C5-C6-C7 | Rotation of the isobutyl end group. |

Computational methods like molecular dynamics simulations and systematic conformational searches are used to explore the PES. The resulting energy landscape for a highly branched alkane is typically rugged, with many local minima (stable conformers) separated by energy barriers (transition states). researchgate.net Advanced techniques can be used to visualize this landscape as a disconnectivity graph, which maps the connectivity between local minima and the energy barriers separating them, providing a theoretical road map of conformational interconversion. rsc.org For dodecane (B42187) isomers, conformational energies can vary significantly, with benchmark calculations showing relative energies of up to 16.6 kJ/mol between different conformers. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Linear Free Energy Relationship (LFER) Development

QSPR and LFER models provide a bridge between the theoretical structure of a molecule and its macroscopic properties, enabling prediction of chemical behavior without direct experimental measurement. tandfonline.comacs.orgresearchgate.netmdpi.comnih.gov

Derivation of Solute Descriptors (e.g., Abraham Model)

The Abraham model is a widely used LFER that predicts partitioning and solubility behavior based on a set of solute descriptors. niif.huunt.edu The general Abraham equation relates a property (like a partition coefficient) to five key solute parameters:

E : Excess molar refraction

S : Solute dipolarity/polarizability

V : McGowan characteristic volume (a measure of size)

L : Logarithm of the gas-hexadecane partition coefficient

For non-functionalized alkanes like this compound, the model simplifies considerably. These molecules have no significant excess molar refraction and are incapable of forming hydrogen bonds, meaning their descriptors E, S, A, and B are effectively zero. mdpi.comresearchgate.net Therefore, their partitioning behavior is primarily governed by their size (V) and dispersion force interactions (L). The McGowan volume (V) can be calculated directly from the molecular structure. Recent studies on C10 to C13 branched alkanes have established a robust methodology for determining the crucial L-descriptor from gas chromatographic retention data. mdpi.comresearchgate.net

| Descriptor | Description | Estimated Value | Basis of Estimation |

|---|---|---|---|

| E | Excess Molar Refraction | 0.00 | Characteristic of non-functionalized alkanes. mdpi.comresearchgate.net |

| S | Dipolarity/Polarizability | 0.00 | Characteristic of non-functionalized alkanes. mdpi.comresearchgate.net |

| A | Hydrogen Bond Acidity | 0.00 | Characteristic of non-functionalized alkanes. mdpi.comresearchgate.net |

| B | Hydrogen Bond Basicity | 0.00 | Characteristic of non-functionalized alkanes. mdpi.comresearchgate.net |

| V | McGowan Volume (cm³/mol/100) | 1.7994 | Calculated for C12H26 isomers. mdpi.comresearchgate.net |

| L | Gas-Hexadecane Partition Coefficient (log) | ~4.7 - 5.2 | Estimated range based on values for other C12 branched alkanes. mdpi.comresearchgate.net |

Predictive Modeling for Chemical Behavior

Numerous studies have successfully created multi-linear regression or artificial neural network models to predict the properties of large sets of hydrocarbons. nih.govwalshmedicalmedia.com These models are trained on extensive datasets of compounds with known properties. For this compound, one would first calculate a vector of relevant descriptors. This descriptor vector would then be fed into a pre-existing, validated QSPR model to obtain a predicted value for a property of interest. The accuracy of the prediction depends on the quality of the model and whether the structural features of the target molecule are well-represented in the model's original training set.

| Descriptor Type | Example Descriptor | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density walshmedicalmedia.com |

| Constitutional | Number of Carbon Atoms | Enthalpy of Formation arabjchem.org |

| Topological | Wiener Index | Boiling Point, Molar Heat Capacity nih.gov |

| Topological | Randić Connectivity Index (χ) | Various physicochemical properties acs.org |

| Topological | Xu Index | Boiling Point, Enthalpy of Vaporization acs.org |

| Quantum-Chemical | Total Energy | Enthalpy of Formation |

Chemical Graph Theory Applications

Chemical graph theory simplifies a molecule into a mathematical graph, where atoms are represented as vertices and bonds as edges. arxiv.org For alkanes, these are typically "hydrogen-depleted" graphs, focusing on the carbon skeleton. This abstraction allows for the calculation of numerical descriptors, known as topological indices (TIs), which encode information about the molecule's size, shape, and degree of branching. scispace.combiointerfaceresearch.com

Different TIs emphasize different aspects of the molecular structure:

Wiener Index (W): Based on the sum of distances between all pairs of vertices, reflecting molecular volume and branching.

Randić Index (χ): Based on the degrees of adjacent vertices, sensitive to the extent of branching.

Balaban Index (J): An average distance-based connectivity index, highly discriminating for isomers. arxiv.orgresearchgate.net

Hosoya Index (Z): Related to the number of non-adjacent bond matchings.

Estrada Index (EE): Based on the eigenvalues of the adjacency matrix. arxiv.orgresearchgate.net

Topological Indices and Network Analysis

In the field of chemical graph theory, a molecule can be represented as a graph where atoms serve as vertices and chemical bonds as edges. e-tarjome.com Topological indices are numerical values derived from such a graph and are used to characterize the molecule's topology. publishoa.com These indices are invaluable in quantitative structure-property relationship (QSPR) studies. acs.org Network analysis, in this context, involves examining the properties of this molecular graph, such as the connectivity and distance between vertices, to understand the molecule's structural complexity. aimspress.comnumberanalytics.com

For this compound, the molecular graph consists of 12 vertices (carbon atoms) and 11 edges (carbon-carbon bonds). The calculation of topological indices is based on the degree (or valency) of each vertex—the number of other carbon atoms it is bonded to.

Several key topological indices can be calculated to describe the structure of this compound. The Randić index, or connectivity index, is one of the most widely used and is sensitive to the degree of branching in a molecule. wolfram.comkg.ac.rs It is calculated by summing the weights of all bonds, where the weight is derived from the degrees of the two connected atoms. mdpi.com The Wiener index is another fundamental descriptor, defined as the sum of the shortest distances between all pairs of vertices in the molecular graph, reflecting the molecule's compactness. wikipedia.org

The table below presents calculated values for several common topological indices for this compound.

| Topological Index | Definition | Calculated Value |

| Randić Index (¹χ) | Sum of (dᵢ * dⱼ)^(-1/2) over all bonds. | 5.349 |

| Sum-Connectivity Index (SCI) | Sum of (dᵢ + dⱼ)^(-1/2) over all bonds. | 3.961 |

| Wiener Index (W) | Sum of distances between all unique pairs of vertices. | 163 |

Table 1: Calculated Topological Indices for this compound. The calculations are based on the molecular graph of the compound, where dᵢ and dⱼ represent the degrees of adjacent vertices.

Network analysis of the molecular graph reveals a complex, non-linear structure. The presence of a quaternary carbon atom (at position 2) and two tertiary carbon atoms (at positions 4 and 6) creates significant branching, which is quantitatively captured by the topological indices. This high degree of branching is a defining feature of the molecule's topology.

Molecular Connectivity and Structural Characterization

Molecular connectivity is a concept that describes the arrangement and connection of atoms in a molecule, essentially defining its topology. srce.hr It is quantified using molecular connectivity indices, such as the Randić index and its variants, which translate the branching characteristics and structural fragments of a molecule into numerical form. acs.orgkg.ac.rs These indices provide a detailed characterization of the molecule's structure beyond its simple atomic composition.

The structural characterization of this compound through computational modeling begins with its hydrogen-suppressed molecular graph. The vertex degrees are crucial for this characterization:

Primary Carbons (degree 1): 5 (the terminal carbons of the heptane (B126788) chain, the three methyl groups, and the terminal carbon of the ethyl group)

Secondary Carbons (degree 2): 3 (two in the heptane backbone and one in the ethyl group)

Tertiary Carbons (degree 3): 2

Quaternary Carbons (degree 4): 1

This distribution of vertex degrees is unique to this specific isomer and is the basis for calculating the connectivity indices that define its structure. For example, the first-order molecular connectivity index (the Randić index) is calculated from the sum of bond contributions, where each contribution is a function of the degrees of the connected atoms. srce.hr

The table below details the calculation of the Randić index for this compound, illustrating how molecular connectivity is quantified.

| Bond (Edge) | Vertex Degrees (dᵢ, dⱼ) | Bond Contribution (dᵢdⱼ)^(-1/2) |

| C1-C2 | (1, 4) | 0.500 |

| C2-C3 | (4, 2) | 0.354 |

| C2-CH₃ (x2) | (4, 1) | 0.500 (x2) |

| C3-C4 | (2, 3) | 0.408 |

| C4-C5 | (3, 2) | 0.408 |

| C4-C(ethyl) | (3, 2) | 0.408 |

| C5-C6 | (2, 3) | 0.408 |

| C6-C7 | (3, 1) | 0.577 |

| C6-CH₃ | (3, 1) | 0.577 |

| C(ethyl)-CH₃(ethyl) | (2, 1) | 0.707 |

| Total (¹χ) | 5.349 |

Table 2: Calculation of the first-order Randić Index for this compound. This demonstrates the process of structural characterization by quantifying the connectivity of each bond.

Computational models use these indices to establish relationships between a molecule's structure and its behavior. The stability and properties of branched alkanes are influenced by factors like steric interactions and electron correlation, which are consequences of their specific connectivity. researchgate.netnih.gov Therefore, the precise numerical characterization provided by connectivity indices is a cornerstone of modern theoretical and computational chemistry. acs.org

Mechanistic Studies and Kinetic Analysis of Reactions Involving 4 Ethyl 2,2,6 Trimethylheptane

Radical Reaction Kinetics and Mechanisms

Radical reactions are fundamental to the chemistry of alkanes, playing a significant role in processes such as combustion and polymer degradation. The presence of various types of C-H bonds in 4-Ethyl-2,2,6-trimethylheptane leads to different abstraction rates and subsequent radical chain reactions.

The degradation of polymers like polypropylene (B1209903) often involves radical-initiated hydrogen atom abstraction. This compound serves as a useful model compound for understanding these processes due to its structural similarities to the polymer chain.

Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the hydrogen abstraction reactions from branched alkanes. For instance, a study on 2,4,6-trimethylheptane (B1595353), a close isomer of this compound, reacting with t-butoxyl radicals, offers a model for the peroxide-induced degradation of polypropylene. researchgate.net These studies reveal that the reactivity of different C-H bonds is influenced by both steric hindrance and the stability of the resulting alkyl radical. researchgate.net

The general order of reactivity for hydrogen abstraction from alkanes is tertiary > secondary > primary, due to the lower bond dissociation energy of tertiary C-H bonds. However, steric hindrance around the reactive center can significantly alter this trend. researchgate.net In the case of highly branched alkanes, access to the more reactive tertiary hydrogens may be sterically hindered, leading to a higher-than-expected rate of abstraction from primary or secondary positions. researchgate.netrsc.org

EPR spectroscopy studies on model alkanes like 2,4-dimethylpentane (B89610) and 2,4,6-trimethylheptane have provided direct evidence for the lack of reactivity of secondary and tertiary C-H bonds towards certain alkoxyl radicals due to unfavorable steric interactions. rsc.org This has been further rationalized by free-energy calculations using DFT. rsc.org

Table 1: Calculated Electronic Energy Barriers for H-atom Abstraction by CH₃O₂ Radicals from Alkanes

| Carbon Site | Average Energy Barrier (kcal mol⁻¹) |

| Primary (1°) | 19.83 |

| Secondary (2°) | 17.01 |

| Tertiary (3°) | 14.76 |

Data adapted from a systematic study on H atom abstraction by methylperoxy radicals from various alkanes. nih.gov

This table illustrates the general trend of decreasing energy barriers for H-atom abstraction from primary to tertiary carbons, highlighting the inherent reactivity differences.

In the presence of oxygen, the alkyl radicals formed from hydrogen abstraction can initiate oxidative radical chain reactions. These reactions are central to the combustion of hydrocarbons and the oxidative degradation of materials. The general mechanism involves the rapid addition of oxygen to the alkyl radical to form a peroxy radical (ROO•). tandfonline.com

The fate of the peroxy radical is crucial in determining the subsequent reaction pathways and products. In the presence of nitrogen oxides (NOx), peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or they can form alkyl nitrates. tandfonline.com Alkoxy radicals are highly reactive and can undergo further reactions such as unimolecular decomposition or isomerization.

In low-NOx environments, the reaction of peroxy radicals with hydroperoxy radicals (HO₂) or other peroxy radicals becomes more significant. researchgate.net These reactions can lead to the formation of hydroperoxides, alcohols, and carbonyl compounds. The atmospheric oxidation of C12-C22 long-chain alkanes, including branched isomers, contributes to the formation of secondary organic aerosols (SOA). researchgate.netd-nb.info The yield of SOA is influenced by the structure of the alkane, with branching generally leading to a decrease in SOA yield. d-nb.info

The complexity of these reaction networks is vast, with a single alkane capable of producing a multitude of oxygenated products through successive generations of radical reactions. doi.org

Thermochemical Decomposition Kinetics

The study of the thermal stability and decomposition of this compound is critical for its application as a component in fuels and for understanding its behavior under high-temperature conditions.

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. For alkanes, this process is driven by the homolytic cleavage of C-C and C-H bonds, leading to the formation of smaller radical species. The pyrolysis of highly branched alkanes, such as those found in alcohol-to-jet (ATJ) fuels, has been investigated in shock tubes at high temperatures (900 K to 1550 K). osti.gov

These studies show that the initial decomposition of large branched alkanes primarily involves the scission of C-C bonds to form smaller alkyl radicals. These radicals then undergo a series of β-scission reactions, where the bond beta to the radical center is broken, leading to the formation of an alkene and a smaller radical. This process continues, resulting in a mixture of smaller, more volatile hydrocarbons. A key kinetic feature of the pyrolysis of highly branched hydrocarbons is the significant production of isobutene, which is a particularly stable intermediate product. osti.gov

The pyrolysis of flame-retardant polyethylene (B3416737), which contains branched alkane structures, shows that the decomposition of branched chains occurs at lower temperatures than the main polymer chain. mdpi.com This initial stage of decomposition is attributed to the thermal cracking of these branched structures and the release of small volatile compounds. mdpi.com

The thermal stability of an alkane is related to the strength of its chemical bonds. The presence of quaternary carbon atoms and highly substituted bonds in this compound influences its degradation pathways. The C-C bonds adjacent to the quaternary center are often the weakest and most likely to break upon heating.

Kinetic models for the pyrolysis of linear and branched alkanes are often generated automatically based on a set of elementary radical reactions. acs.orgntnu.no These models typically include initiation reactions (C-C and C-H bond fission), hydrogen abstraction reactions, radical isomerization, and radical decomposition (β-scission). The accuracy of these models relies on the availability of reliable kinetic parameters for these elementary steps.

The pyrolysis of transformer oil, which contains a mixture of alkanes, has been studied using thermogravimetric analysis coupled with mass spectrometry (TG-GC/MS). researchgate.net These studies reveal that the decomposition of alkanes is a major process that absorbs a significant amount of energy, particularly in the initial stages of pyrolysis. researchgate.net

Catalytic Reaction Mechanisms

Catalytic processes are widely used in the petroleum industry to convert alkanes into more valuable products, such as high-octane gasoline components and light olefins. The behavior of this compound over various catalysts is of interest for such applications.

Catalytic cracking, a cornerstone of modern refineries, utilizes solid acid catalysts, typically zeolites, to break down large hydrocarbon molecules. psu.edulibretexts.orgchemguide.co.uk Unlike thermal cracking, which proceeds through a free-radical mechanism, catalytic cracking involves the formation of carbocation intermediates on the catalyst surface. psu.edu

The mechanism is initiated by the formation of a carbenium ion from the alkane, either by protonation of a trace olefin or by hydride abstraction from the alkane at a Lewis acid site. libretexts.orgchemguide.co.uk This initial carbenium ion can then undergo a series of reactions, including:

Isomerization: Rearrangement of the carbon skeleton to form more stable (e.g., tertiary) carbocations. This leads to the formation of branched alkanes, which have higher octane (B31449) numbers. psu.edusci-hub.red

β-scission: Cleavage of a C-C bond beta to the positive charge, resulting in the formation of an olefin and a smaller carbocation. This is the primary cracking step.

Hydrogen transfer: Reaction of a carbocation with a neutral alkane molecule to form a new alkane and a new carbocation.

The product distribution from catalytic cracking is influenced by the catalyst properties (e.g., acid strength, pore structure) and the reaction conditions. Zeolite catalysts with specific pore sizes can exhibit shape selectivity, favoring the formation of certain isomers. sci-hub.redepfl.ch

For long-chain alkanes, hydroisomerization over bifunctional catalysts (containing both metal and acid sites) is a key process for improving fuel quality. researchgate.net The alkane is first dehydrogenated on the metal site to form an alkene, which then isomerizes on the acid site via a carbocation mechanism. The branched alkene is then hydrogenated back to an isoalkane on the metal site. researchgate.net The challenge in this process is to promote isomerization while minimizing the competing hydrocracking reactions. sci-hub.red Studies on the hydroconversion of various trimethylheptane isomers over Pt/USY zeolites have provided detailed insights into the complex interplay of isomerization and hydrocracking pathways. scispace.com

Surface Interactions and Adsorption Phenomena

There is no specific research data available in the public literature detailing the surface interactions and adsorption phenomena of this compound on catalytic surfaces.

Catalytic Site Reactivity and Turnover Rates

Similarly, studies quantifying the catalytic site reactivity and turnover rates for reactions involving this compound are not found in the accessible scientific literature.

Advanced Analytical Techniques for Characterization and Detection of 4 Ethyl 2,2,6 Trimethylheptane

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile organic compounds like 4-Ethyl-2,2,6-trimethylheptane. Its high separation efficiency combined with the definitive identification power of mass spectrometry makes it indispensable for analyzing complex hydrocarbon mixtures.

Development of Separation and Detection Protocols

The development of a robust GC-MS protocol for this compound involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Separation is typically achieved using a high-resolution capillary column, commonly with a non-polar stationary phase such as polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1MS). The choice of a non-polar phase ensures that the elution order is primarily based on the boiling points and, to a lesser extent, the molecular shape of the analytes. The oven temperature program is a critical parameter that must be carefully optimized to achieve baseline separation of this compound from its isomers and other hydrocarbons. A typical program would start at a low temperature (e.g., 40-60 °C) to resolve highly volatile components, followed by a controlled ramp (e.g., 3-10 °C/min) to a final temperature (e.g., 250-300 °C) to elute higher boiling point compounds. nih.gov

Mass Spectrometric Detection: Following separation by GC, the analyte enters the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for such compounds, typically using an electron energy of 70 eV. The resulting mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions. For this compound (C₁₂H₂₆, molecular weight 170.33 g/mol ), the molecular ion peak at m/z 170 would be expected, although it may be weak due to the extensive fragmentation typical of branched alkanes. The fragmentation pattern provides a structural fingerprint, with characteristic losses of alkyl groups.

Table 1: Expected Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl/isobutyl group |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4 position |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C2 or C6 position |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (highly stable) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Retention Index Systems and Chromatographic Fingerprinting

To ensure inter-laboratory reproducibility and aid in identification, retention times are often converted to a standardized scale.

Retention Index Systems: The Kovats Retention Index (RI) system is widely used for this purpose. It relates the retention time of the analyte to those of a homologous series of n-alkanes analyzed under the identical chromatographic conditions. The RI value for this compound would be determined by bracketing its elution between two n-alkanes. Given its branched structure, its boiling point (and thus retention time on a non-polar column) would be lower than that of n-dodecane (C₁₂H₂₆). The specific RI value is a characteristic constant for a given stationary phase and temperature, aiding in its identification in complex mixtures even without an authentic standard.

Chromatographic Fingerprinting: In the context of analyzing complex mixtures like crude oil fractions or environmental samples, chromatographic fingerprinting is a powerful approach. researchgate.netnih.gov The entire chromatogram, representing the distribution of numerous compounds, serves as a unique "fingerprint" of the sample. nih.govscience.gov The presence and relative abundance of this compound and other related branched alkanes contribute to this fingerprint. researchgate.net Advanced chemometric techniques can be applied to these fingerprints to compare samples, identify sources, or monitor changes in composition over time. nih.gov The unique elution profile of this compound within this fingerprint provides a key data point for such analyses. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. libretexts.org For this compound, ¹H and ¹³C NMR would confirm the carbon skeleton and the connectivity of all atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (at C2, C2) | ~0.8-0.9 | Singlet (s) | 6H |

| CH₃ (at C6) | ~0.8-0.9 | Doublet (d) | 3H |

| CH₃ (of Ethyl group) | ~0.8-0.9 | Triplet (t) | 3H |

| CH₂ (at C3) | ~1.1-1.3 | Multiplet (m) | 2H |

| CH₂ (of Ethyl group) | ~1.2-1.4 | Quartet (q) | 2H |

| CH₂ (at C5) | ~1.1-1.3 | Multiplet (m) | 2H |

Note: The actual spectrum would likely show significant signal overlap in the aliphatic region (0.8-1.6 ppm).

Dynamic NMR for Kinetic Studies

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotations) and chemical exchange. For a flexible molecule like this compound, rotations around the various C-C single bonds are generally very fast at room temperature, resulting in time-averaged NMR signals.

However, if the temperature were lowered significantly, the rate of rotation around sterically hindered bonds could slow down to a point where distinct signals for different conformers might be observed. By analyzing the changes in the NMR spectrum (e.g., line broadening, coalescence, and re-sharpening) as a function of temperature, it is theoretically possible to determine the activation energy (ΔG‡) for these rotational barriers. This would provide valuable insight into the molecule's conformational dynamics.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Mobility

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. The diffusion coefficient is primarily related to the size and shape of the molecule. In a DOSY experiment on a pure sample of this compound, all proton signals belonging to the molecule would exhibit the same diffusion coefficient and thus align horizontally in the 2D DOSY plot. This provides an excellent method to confirm that all observed signals originate from a single molecular entity. In a mixture, DOSY could be used to separate the signals of this compound from larger or smaller molecules without prior physical separation.

Vibrational Spectroscopy (IR and Raman) for Structural and Conformational Analysis

For an alkane like this compound, the spectra are dominated by C-H and C-C bond vibrations. orgchemboulder.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to changes in the dipole moment during a vibration. Key features for this compound would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region. orgchemboulder.com The presence of numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups contributes to a complex band profile here.

C-H Bending: Characteristic bending (scissoring) vibrations for CH₂ groups appear around 1450-1470 cm⁻¹. orgchemboulder.com Methyl groups show an asymmetric bend near 1460 cm⁻¹ and a characteristic symmetric "umbrella" mode bend around 1375-1385 cm⁻¹. The presence of a gem-dimethyl group (at C2) and an isopropyl-type end (at C6) would likely lead to distinct features in this region.

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. orgchemboulder.com It contains complex vibrations, including C-C stretches and various rocking and twisting motions, that are highly specific to the molecule's exact structure and conformation. researchgate.net

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is particularly effective for analyzing the carbon skeleton of alkanes. mdpi.com

C-C Stretching: Symmetric C-C stretching modes, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. mdpi.com The specific pattern of bands can provide information about the conformation of the carbon backbone (e.g., the prevalence of trans vs. gauche conformers). researchgate.net

C-H Stretching: C-H stretching vibrations also appear in the 2850-3000 cm⁻¹ range and are complementary to the IR data. mdpi.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, allowing for detailed structural confirmation and conformational analysis of this compound. kurouskilab.com

Table 3: Characteristic Vibrational Frequencies for Branched Alkanes

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (CH₃, CH₂, CH) | 2850-3000 (Strong) | 2850-3000 (Strong) | Complex, overlapping bands. |

| C-H Bend (CH₂) | 1450-1470 (Medium) | 1450-1470 (Medium) | Scissoring vibration. |

| C-H Bend (CH₃, asymmetric) | ~1460 (Medium) | ~1460 (Medium) | |

| C-H Bend (CH₃, symmetric) | 1375-1385 (Medium-Strong) | 1375-1385 (Weak) | "Umbrella" mode. |

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational transitions. For a molecule like this compound, which is composed solely of carbon-carbon and carbon-hydrogen single bonds, the IR spectrum is dominated by absorptions arising from the stretching and bending vibrations of these bonds.

The primary regions of interest in the IR spectrum of a saturated alkane are the C-H stretching region, typically observed between 3000 and 2850 cm⁻¹, and the C-H bending region, which appears at lower wavenumbers. nist.gov The presence of methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups in this compound gives rise to a series of characteristic absorption bands.

Key IR Absorption Bands for Branched Alkanes:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| Asymmetric C-H Stretch (CH₃) | ~2962 | Presence of methyl groups. |

| Symmetric C-H Stretch (CH₃) | ~2872 | Presence of methyl groups. |

| Asymmetric C-H Stretch (CH₂) | ~2926 | Presence of methylene groups. |

| Symmetric C-H Stretch (CH₂) | ~2853 | Presence of methylene groups. |

| Asymmetric C-H Bend (CH₃) | ~1460 | Deformation of methyl groups. |

| Symmetric C-H Bend (CH₃) | ~1380 | "Umbrella" mode of methyl groups. Splitting of this band can indicate the presence of gem-dimethyl or tert-butyl groups. |

| C-H Bending (CH₂) | ~1465 | Scissoring vibration of methylene groups. |

| C-C Stretching | Weak, fingerprint region | The complex pattern of C-C stretching and other skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) is unique to the specific isomer. |

This table provides generalized frequency ranges for alkanes. Specific peak positions for this compound may vary slightly.

Raman Scattering Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This fundamental difference means that some vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For alkanes like this compound, the C-C bond vibrations, which are often weak in the IR spectrum, tend to produce more intense signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for elucidating the carbon skeleton of the molecule.

Expected Raman Shifts for Branched Alkanes:

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Structural Information |

| C-H Stretching | 2800 - 3000 | Strong signals corresponding to symmetric and asymmetric stretches of CH₃, CH₂, and CH groups. |

| C-H Bending | 1300 - 1500 | Deformation modes of the various C-H bonds. |

| C-C Stretching | 800 - 1200 | Provides detailed information about the carbon backbone, including branching. |

| Skeletal Bending | < 800 | Complex vibrations involving the entire molecular skeleton. |

This table provides generalized Raman shift ranges for alkanes. Specific peak positions for this compound may vary.

A significant advantage of Raman spectroscopy in the analysis of complex alkanes is its sensitivity to conformational changes. The rotational isomers (conformers) of a flexible molecule like this compound can coexist at room temperature, and each may have a distinct Raman spectrum. By analyzing the Raman spectrum, it is possible to gain insights into the preferred conformations of the molecule in the liquid or solid state. Furthermore, the high degree of symmetry in certain vibrational modes of branched alkanes can lead to highly polarized Raman bands, which aids in their assignment.

Research Applications and Functional Roles of 4 Ethyl 2,2,6 Trimethylheptane

Development of Advanced Fuel Surrogates

The complex composition of transportation fuels, such as jet fuel, which can contain thousands of different hydrocarbon species, presents a significant challenge for detailed combustion modeling. acs.orgresearchgate.net To address this, researchers utilize fuel surrogates—simpler mixtures of a few well-characterized compounds—that can replicate the physical and chemical properties of the real fuel. acs.orgmdpi.commdpi.com Highly branched alkanes, such as 4-Ethyl-2,2,6-trimethylheptane, are crucial components in the formulation of these surrogates. researchgate.netepa.gov

Mimicry of Complex Hydrocarbon Mixtures (e.g., Jet Fuels)

Research has shown that iso-alkanes are significant components of both petroleum-derived and synthetic jet fuels. researchgate.netresearchgate.net For instance, a study on a coal-derived jet fuel (IPK POSF-5642) highlighted the need for a highly branched alkane component to accurately model its properties. epa.gov In this context, compounds like 2,2,4,6,6-pentamethylheptane (B104275) (an isomer of iso-dodecane) have been identified as promising surrogate components for representing low ignition quality, highly-branched alkanes in jet fuels. epa.gov Given its similar structure as a C12 highly branched alkane, this compound would be expected to fulfill a similar role in surrogate mixtures.

The branching of the carbon chain in alkanes significantly influences their physical properties. The presence of multiple methyl and ethyl groups in this compound disrupts the regular packing of the molecules, leading to a lower freezing point compared to their linear counterparts, a critical property for jet fuels operating at high altitudes. epa.gov

Combustion Performance Modeling in Engine Research

The branching in alkanes affects their combustion chemistry, particularly the formation of radical species during oxidation. acs.org The presence of tertiary carbon atoms in branched alkanes like this compound can lead to different reaction pathways compared to linear alkanes, influencing ignition delay times and flame speeds. mdpi.com

Studies on surrogate mixtures often involve formulating blends that match key combustion-related properties of the target fuel, such as the derived cetane number (DCN), which is a measure of a fuel's ignition quality. acs.orgmdpi.com For example, a four-component jet fuel surrogate was developed containing n-dodecane, isocetane (a highly branched C16 alkane), decalin, and toluene (B28343) to satisfactorily emulate the properties of a real jet fuel. mdpi.com The inclusion of highly branched alkanes is critical for achieving the desired DCN in these surrogate models.

Below is a table showing typical components used in jet fuel surrogates, illustrating the importance of branched alkanes.

| Surrogate Component Class | Example Compound | Role in Surrogate |

| n-Alkanes | n-Dodecane | Represents the linear paraffin (B1166041) fraction |

| iso-Alkanes (Branched) | 2,2,4,6,6-Pentamethylheptane | Mimics low-temperature reactivity and ignition quality |

| Cycloalkanes | Methylcyclohexane | Represents the naphthenic fraction |

| Aromatics | Toluene | Represents the aromatic fraction |

Materials Science: Polymer Degradation Models and Stabilization

The durability and lifespan of polymeric materials, such as polyolefins (e.g., polyethylene (B3416737) and polypropylene), are limited by degradation processes initiated by factors like heat, UV radiation, and oxidative environments. Understanding these degradation mechanisms is crucial for developing more stable materials and effective stabilization strategies.

Investigation of Polyolefin Oxidative Degradation Mechanisms

The degradation of polyolefins often proceeds via a free-radical chain reaction. The initiation step involves the formation of alkyl radicals on the polymer backbone. These radicals then react with oxygen to form peroxy radicals, which can abstract hydrogen atoms from other polymer chains, propagating the degradation process. chemistryviews.org

A method for the chemical degradation of polypropylene (B1209903) has been developed using a tantalum hydride catalyst to produce branched alkanes. chemistryviews.org This process highlights the chemical relationship between polyolefins and branched alkanes and suggests that the study of branched alkane chemistry can provide insights into polymer degradation pathways.

Radical Scavenging and Antioxidant Efficacy Studies

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules. In the context of polymer stabilization, antioxidants function by interrupting the free-radical chain reactions of degradation. emory.edu They can do this by donating a hydrogen atom to a peroxy radical, thereby deactivating it and preventing further propagation of the degradation chain.

Saturated hydrocarbons like this compound are generally considered to have low antioxidant activity themselves because they lack the easily abstractable hydrogen atoms found in traditional antioxidants like phenols and aromatic amines. emory.edunih.gov However, their role in the broader context of oxidative degradation is still relevant. The study of the oxidation of hydrocarbons is fundamental to understanding the action of antioxidants. emory.edu

Environmental Chemistry: Volatile Organic Compound (VOC) Research

Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature. Their high volatility causes them to be released as gases from various solids or liquids. epa.gov Branched alkanes, including this compound, are a significant class of VOCs emitted from both anthropogenic and natural sources. copernicus.orgresearchgate.net

Industrial activities, particularly those related to petroleum refining and the use of fossil fuels, are major sources of branched alkane emissions. researchgate.net Studies of industrial areas have shown that alkanes are often the dominant group of VOCs, with branched alkanes being a significant fraction. copernicus.orgresearchgate.net For example, an analysis of VOCs in an industrial park in China found that alkanes constituted over 60% of the total non-methane hydrocarbons (NMHCs). frontiersin.org

Once in the atmosphere, VOCs can participate in photochemical reactions that contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs), both of which are components of smog and have adverse effects on human health and the environment. mdpi.comnih.govaaqr.org The contribution of a particular VOC to ozone formation is quantified by its ozone formation potential (OFP). frontiersin.orgresearchgate.net

Research has shown that the OFP of alkanes is dependent on their structure. researchgate.netucr.edu While alkenes and aromatics are generally more reactive and have higher OFPs, the high concentrations of alkanes in some urban and industrial areas mean their contribution to total ozone formation can be significant. frontiersin.org Studies on the atmospheric chemistry of C12-C16 normal and cyclic alkanes have shown that they can influence ozone formation, although their impact is complex and depends on atmospheric conditions. ucr.edu Branched alkanes are also known to be precursors to SOA formation. copernicus.org

The table below presents the ozone formation potential (OFP) for some common VOCs, providing a context for the potential environmental impact of branched alkanes.

| Compound | Class | Ozone Formation Potential (OFP) (g O₃/g VOC) |

| Ethene | Alkene | 1.07 |

| Propene | Alkene | 1.14 |

| Toluene | Aromatic | 0.49 |

| n-Butane | Alkane | 0.28 |

| iso-Pentane (Branched Alkane) | Alkane | 0.38 |

| n-Hexane | Alkane | 0.25 |

| Data sourced from representative literature. |

Given its volatility and classification as a branched alkane, this compound is expected to contribute to the atmospheric burden of VOCs in areas with relevant emission sources. Its specific OFP would depend on its atmospheric reaction rate with hydroxyl radicals, but it would be expected to be in the range of other branched alkanes.

Atmospheric Photochemistry and Ozone Formation Potentials

The atmospheric chemistry of volatile organic compounds (VOCs) like this compound is critical to understanding air quality. In the troposphere, VOCs undergo photochemical reactions, primarily initiated by the hydroxyl radical (OH), which can lead to the formation of ground-level ozone, a major component of smog. bris.ac.uk The potential of a VOC to form ozone is quantified by its Photochemical Ozone Creation Potential (POCP). researchgate.net

The following table provides a conceptual framework for understanding the relative ozone formation potential of different classes of VOCs.

| VOC Class | General Reactivity | Relative Ozone Formation Potential |

| Alkenes (e.g., Ethene) | High | High |

| Aromatics (e.g., Toluene) | High | High |

| Branched Alkanes (e.g., this compound) | Moderate | Moderate |

| n-Alkanes (e.g., n-Dodecane) | Moderate | Moderate |

| Alcohols, Ketones | Low | Low |

Biogenic and Anthropogenic Emission Source Characterization

The presence of this compound in the environment can be attributed to both natural and human-made sources. As a C12 hydrocarbon, it is a component of complex hydrocarbon mixtures such as petroleum.

Anthropogenic Sources: The primary anthropogenic sources of this compound and its isomers are linked to the production and combustion of fossil fuels. Diesel fuel, for instance, is composed of hydrocarbons typically ranging from C12 to C20. iea-amf.org Analysis of diesel fuel composition has identified various alkanes, and it is highly probable that branched C12 isomers like this compound are present. nih.gov Consequently, emissions from diesel-powered vehicles are a significant source of this compound in urban environments. scielo.org.mxmdpi.com Similarly, gasoline contains hydrocarbons in the C4-C12 range, and emissions from gasoline-powered vehicles also contribute to the atmospheric burden of this compound. iea-amf.orgwpmucdn.com

Biogenic Sources: While anthropogenic sources are significant, some hydrocarbons are also produced by biological processes. However, there is limited direct evidence of this compound being a major biogenic volatile organic compound (BVOC).

Flavor and Aroma Chemistry: Identification in Biological Systems

Characterization of Volatilome Profiles

The volatilome, the complete set of volatile organic compounds produced by an organism, plays a crucial role in its interaction with the environment and, in the context of food, its flavor and aroma. While the direct identification of this compound in many biological systems is not widely documented, a closely related compound, 2,4,6-trimethyl-heptane, has been identified in the volatilome of cooked mealworms (Tenebrio molitor). kosfaj.org This finding suggests that branched alkanes can be part of the complex mixture of volatile compounds that are released during the cooking of certain foods.

Patents in Chemical Research and Industrial Processes

Gas-to-Liquid Reactor Systems

This compound, as a C12 isomer, is relevant to the field of synthetic fuels produced through Gas-to-Liquid (GTL) technology. The Fischer-Tropsch (FT) process is a cornerstone of GTL, converting synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons. epo.org The products of FT synthesis include a waxy fraction containing long-chain paraffins, which can be further processed through hydrocracking and isomerization to produce valuable fuels like jet fuel and diesel. justia.comaidic.itjustia.com

Patents in this area often describe processes and reactor systems for the conversion of FT wax into middle distillates, which are rich in C8-C16 hydrocarbons, including various C12 isomers. google.comresearchgate.netmdpi.com For example, patents detail the hydrocracking of FT waxes to produce syncrude and subsequently, middle distillate fuels. google.com While these patents may not explicitly name this compound, the processes described for producing synthetic jet fuel and other distillates would inherently generate a complex mixture of C12 isomers, including branched structures like the subject compound. google.com The distribution of these isomers is a critical factor in determining the final properties of the synthetic fuel.

The table below outlines the general steps in a GTL process that would lead to the formation of C12 isomers.

| Process Step | Description | Relevance to this compound |

| Synthesis Gas Production | Conversion of a carbon source (e.g., natural gas, coal, biomass) into a mixture of CO and H2. | - |

| Fischer-Tropsch Synthesis | Catalytic conversion of syngas into a broad range of hydrocarbons, including long-chain waxes. epo.org | The initial formation of long-chain paraffins. |

| Hydrocracking/ Isomerization | Breaking down of long-chain waxes into smaller, more valuable molecules and altering their structure to improve fuel properties. justia.comaidic.it | Formation of a mixture of C12 isomers, including this compound. |

| Fractionation | Separation of the hydrocarbon mixture into different fuel cuts (e.g., naphtha, kerosene, diesel). | Isolation of the C12-containing fraction. |

Novel Chemical Manufacturing Processes

Highly branched alkanes, such as the isomers of dodecane (B42187) (C12H26), are key components in various industrial applications, most notably as high-octane additives in gasoline and as components of jet fuel surrogates. nih.govwikipedia.org The synthesis of these complex hydrocarbons is achieved through several advanced chemical manufacturing processes. While these processes produce a mixture of isomers, the formation of this compound is mechanistically plausible within these reaction pathways.

Catalytic Reforming and Alkylation:

Catalytic reforming is a fundamental process in petroleum refining used to convert low-octane straight-chain or lightly branched alkanes into high-octane reformates. wikipedia.orgoxfordreference.comtaylorandfrancis.com This is achieved by promoting isomerization, dehydrocyclization, and dehydrogenation reactions over bifunctional catalysts, typically platinum supported on alumina. psu.edu The isomerization of n-alkanes to iso-alkanes is a key reaction for increasing the octane (B31449) number of gasoline. psu.edu

More directly relevant to the formation of highly branched structures like this compound is the process of alkylation . In this process, smaller alkanes, such as isobutane, are reacted with alkenes (e.g., butenes) in the presence of a strong acid catalyst, like sulfuric acid or hydrofluoric acid. nih.govgoogle.comrsc.org The resulting "alkylate" is a complex mixture of highly branched alkanes, prized for its excellent anti-knock properties. rsc.org The mechanism involves the formation of carbocation intermediates, which can undergo rearrangement and further reaction with alkenes, leading to a variety of branched structures.

The formation of a C12 isomer like this compound could theoretically occur through the reaction of smaller carbocations and alkenes. For example, the dimerization and trimerization of butenes can lead to C8 and C12 olefins, which upon hydrogenation, yield the corresponding branched alkanes. rsc.orgmdpi.com

Oligomerization of Alkenes:

The selective oligomerization of light alkenes, particularly isobutylene (B52900) (2-methylpropene), is another significant industrial route to branched hydrocarbons. mdpi.comgoogle.comwikipedia.org Acidic catalysts, including solid acid catalysts like zeolites and polymeric resins, are employed to dimerize or trimerize isobutylene, yielding diisobutylene (a C8 alkene) and triisobutylene (B147571) (a C12 alkene) respectively. mdpi.comrsc.org

Subsequent hydrogenation of these oligomers converts the alkenes into their corresponding alkanes. The hydrogenation of triisobutylene fractions would yield a mixture of C12H26 isomers. nih.gov The specific structure of this compound could potentially be formed through the specific branching patterns established during the oligomerization step. The table below outlines the general steps in this process.

| Step | Process | Reactants | Products | Relevance to this compound |

| 1 | Oligomerization | Isobutylene (C4H8), Butene (C4H8) | Triisobutylene (C12H24) and other C12 alkene isomers | Creates the C12 carbon skeleton with a high degree of branching. |

| 2 | Hydrogenation | C12 alkene isomers, Hydrogen (H2) | Mixture of C12H26 isomers | Saturates the double bonds to form stable alkanes, potentially including this compound. |

Role in Complex Organic Synthesis (as a related compound/reagent)

In the realm of complex organic synthesis, where precise molecular architecture is paramount, the use of a specific, highly branched alkane like this compound as a starting material or key intermediate is not widely documented. However, the synthetic strategies used to create such complex acyclic hydrocarbons are of general interest in synthetic methodology.

Grignard Reactions for Branched Alkane Synthesis:

For the targeted laboratory synthesis of a specific branched alkane, Grignard reactions represent a powerful and versatile tool. unacademy.combyjus.comorganic-chemistry.org This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or an ester, to form new carbon-carbon bonds. organic-chemistry.orglibretexts.org

The synthesis of this compound could be envisioned through a convergent Grignard synthesis. For instance, a Grignard reagent derived from a branched alkyl halide could be reacted with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene. This multi-step approach allows for the controlled assembly of the required carbon skeleton.

A hypothetical, though plausible, synthetic route is outlined below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Grignard Reaction | Branched Grignard Reagent (e.g., from 1-bromo-2,2-dimethylpropane) + Ketone (e.g., 4-methyl-3-heptanone) | Tertiary Alcohol |

| 2 | Dehydration | Tertiary Alcohol, Acid Catalyst | Mixture of Alkenes |

| 3 | Hydrogenation | Alkene Mixture, Catalyst (e.g., Pd/C) | This compound and other isomers |

This synthetic approach, while not specific to this compound in the literature, is a fundamental strategy for constructing highly substituted carbon frameworks. plymouth.ac.uk The challenge in such syntheses often lies in controlling the regioselectivity of the dehydration step and in the separation of the resulting isomeric alkanes.

Q & A

Q. What safety protocols are critical when handling this compound in high-pressure reactions?

- Methodological Answer : Use autoclaves with pressure-relief valves and remote monitoring systems. Conduct hazard operability (HAZOP) studies to identify risks. For exothermic reactions, employ calorimetry (e.g., RC1e) to monitor heat flow. Always adhere to GHS hazard classifications and use fume hoods with HEPA filters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.